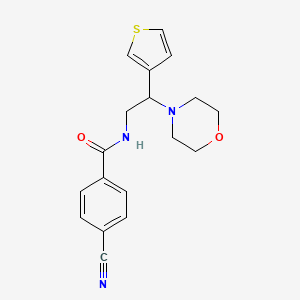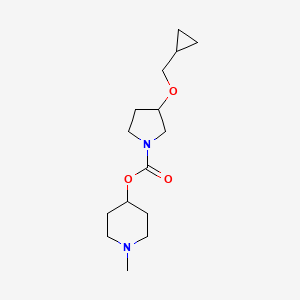
6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole: is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzodioxole ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
作用機序
Target of Action
Similar compounds have been used in the synthesis of molecules that target adenosine a2a receptors .
Mode of Action
It is known to be a reagent in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions .
Biochemical Pathways
It is used as a reagent in the synthesis of molecules that are used as herbicides and adenosine A2a receptor antagonists , suggesting that it may indirectly influence biochemical pathways related to these functions.
Result of Action
Its use in the synthesis of molecules that act as herbicides and adenosine A2a receptor antagonists suggests that it may have indirect effects on cellular function.
Action Environment
The suzuki–miyaura cross-coupling reaction, in which it is used as a reagent, is known for its mild and functional group tolerant reaction conditions , suggesting that it may be relatively stable under a variety of environmental conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole typically involves the halogenation of a benzodioxole precursor. One common method is the bromination of 1,3-benzodioxole-5-carboxaldehyde, followed by chlorination and fluorination steps. The reaction conditions often include the use of halogenating agents such as bromine, chlorine, and fluorine sources, along with appropriate solvents and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions: 6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or organometallic reagents can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
科学的研究の応用
Chemistry: 6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole is used as a building block in organic synthesis. Its unique halogenation pattern makes it valuable for creating complex molecules through various chemical reactions .
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated benzodioxoles on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential medicinal properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical intermediates.
類似化合物との比較
- 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
- 1-Bromo-3-chloro-5-fluorobenzene
- 6-Bromopiperonal
Uniqueness: 6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole is unique due to its specific combination of bromine, chlorine, and fluorine atoms on the benzodioxole ring. This unique halogenation pattern imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
特性
IUPAC Name |
6-bromo-4-chloro-5-fluoro-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-3-1-4-7(12-2-11-4)5(9)6(3)10/h1H,2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGSLXUPVVIANP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=C(C(=C2O1)Cl)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Oxaspiro[3.5]non-7-en-9-one](/img/structure/B2752045.png)

![6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-N-(3,4-dimethoxyphenethyl)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2752049.png)

![3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea](/img/structure/B2752051.png)


![1-methanesulfonyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]piperidine-4-carboxamide](/img/structure/B2752061.png)


